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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Detailed Protocol for the Synthesis of 6-Isocyanoquinoline from 6-Aminoquinoline
Application Note: A Detailed Protocol for the Synthesis of 6-Isocyanoquinoline from 6-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 6-isocyanoquinoline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the N-formylation of commercially available 6-aminoquinoline to yield N-(quinolin-6-yl)formamide, followed by a robust dehydration step to afford the target isocyanide. This guide is designed for senior application scientists and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale behind the procedural choices, ensuring both technical accuracy and practical applicability. Safety considerations and detailed analytical characterization of the final product are also discussed to ensure a safe and verifiable synthesis.
Introduction
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The isocyanide functional group, with its unique electronic properties and reactivity, serves as a versatile handle for the construction of complex molecular architectures through multicomponent reactions, such as the Ugi and Passerini reactions. The combination of these two moieties in 6-isocyanoquinoline creates a synthon of significant interest for the development of novel therapeutics and functional materials. This document outlines a reliable and reproducible protocol for its preparation from 6-aminoquinoline.
Reaction Scheme
The synthesis of 6-isocyanoquinoline from 6-aminoquinoline is a two-step process:
-
N-Formylation: 6-Aminoquinoline is treated with formic acid to yield N-(quinolin-6-yl)formamide.
-
Dehydration: The intermediate formamide is then dehydrated using a suitable reagent to form the final product, 6-isocyanoquinoline.
Mechanistic Rationale
The conversion of a primary amine to an isocyanide is a classic transformation in organic synthesis. The initial N-formylation is a nucleophilic acyl substitution where the amino group of 6-aminoquinoline attacks the carbonyl carbon of formic acid. This reaction is often driven to completion by the removal of water.
The subsequent dehydration of the formamide to the isocyanide is the critical step. The most common and effective method involves the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine.[1][2] The mechanism involves the activation of the formamide oxygen by POCl₃, followed by a base-mediated elimination to form the isocyanide.
Experimental Protocols
Part 1: N-Formylation of 6-Aminoquinoline
This protocol is adapted from established methods for the N-formylation of aromatic amines.[3][4]
Materials:
-
6-Aminoquinoline
-
Formic acid (88-95%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 6-aminoquinoline (1.0 eq) and toluene (to a concentration of ~0.5 M).
-
Add formic acid (1.2-1.5 eq) to the suspension.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess formic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude N-(quinolin-6-yl)formamide, which can often be used in the next step without further purification.
Part 2: Dehydration of N-(Quinolin-6-yl)formamide
This protocol is based on general and highly efficient methods for the dehydration of formamides.[1][2][5]
Materials:
-
N-(Quinolin-6-yl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve N-(quinolin-6-yl)formamide (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.0-2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a short period (e.g., 5-30 minutes), monitoring the progress by TLC.[1][2]
-
Upon completion, carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude 6-isocyanoquinoline should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
| Parameter | N-Formylation of 6-Aminoquinoline | Dehydration of N-(quinolin-6-yl)formamide |
| Starting Material | 6-Aminoquinoline | N-(quinolin-6-yl)formamide |
| Reagents | Formic acid, Toluene | POCl₃, Triethylamine, Dichloromethane |
| Reaction Time | 4-6 hours | 5-30 minutes |
| Temperature | Reflux | 0 °C |
| Work-up | Neutralization, Extraction | Quenching, Extraction |
| Purification | Optional | Column Chromatography |
| Expected Yield | High | High |
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of 6-isocyanoquinoline.
Reaction Mechanism
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
6-isocyanoquinoline as a ligand in palladium catalysis
6-isocyanoquinoline as a ligand in palladium catalysis
Application Note: 6-Isocyanoquinoline as a Ditopic Ligand in Palladium Catalysis and Supramolecular Assembly
Executive Briefing
6-Isocyanoquinoline (6-ICQ) represents a highly specialized, non-innocent ditopic ligand in modern organometallic chemistry. Unlike simple aliphatic isocyanides (e.g., tert-butyl isocyanide), 6-ICQ possesses two distinct coordination vectors: a strong σ -donor/ π -acceptor isocyanide carbon, and a remote, hard σ -donor quinoline nitrogen. This unique electronic topology allows 6-ICQ to function both as an active participant in palladium-catalyzed insertion cascades ()[1] and as a rigid bridging unit for the self-assembly of heterobimetallic coordination polymers ()[2]. This guide details the physicochemical rationale, structural benchmarking, and validated protocols for deploying 6-ICQ in advanced palladium systems.
Mechanistic Rationale & Ligand Profiling
Causality in Ligand Design: The utility of 6-ICQ stems from its spatial and electronic decoupling. The isocyanide moiety binds preferentially to soft, electron-rich metal centers like Pd(0) and Pd(II). The strong π -backbonding from Pd into the isocyanide π∗ orbital stabilizes low-valent palladium intermediates. However, an excess of isocyanide can lead to the formation of catalytically inert [Pd(CNR)4] species, a phenomenon known as catalyst poisoning.
Conversely, the quinoline nitrogen remains uncoordinated to the primary palladium center due to geometric constraints. This allows the quinoline moiety to either:
-
Coordinate a secondary metal (e.g., Cu(II), Ag(I)) to form 2D or 3D supramolecular networks[2].
-
Act as an internal basic site or directing group in complex multicomponent reactions, similar to convertible isocyanides ()[3].
Ditopic coordination network of 6-ICQ bridging Pd(II) and secondary metals.
Quantitative Benchmarking
To ensure reproducible experimental design, it is critical to monitor the coordination state of 6-ICQ. Infrared (IR) spectroscopy provides a self-validating metric for this. Upon coordination to a Pd(II) center, the withdrawal of electron density from the isocyanide carbon strengthens the N≡C bond, shifting the stretching frequency ( νN≡C ) to a higher wavenumber.
| Ligand | Coordination Mode | IR νN≡C Free (cm −1 ) | IR νN≡C Pd(II)-Bound (cm −1 ) | Primary Application Profile |
| 6-Isocyanoquinoline | Ditopic (N, C) | 2125 | 2195 | Supramolecular networks, Insertion cascades |
| tert-Butyl isocyanide | Monotopic (C) | 2136 | 2210 | Standard cross-coupling, Ugi reactions |
| 2-Isocyanopyridine | Monotopic / Chelating | 2120 | 2185 | Convertible multicomponent reactions |
| 3-Isocyanoquinoline | Ditopic (N, C) | 2122 | 2192 | 2D Coordination polymers |
Data synthesized from established isocyanoarene coordination benchmarks[2].
Validated Methodologies
Protocol A: Synthesis of trans-Diiodobis(6-isocyanoquinoline)palladium(II)
Experimental Causality: Palladium(II) iodide ( PdI2 ) is specifically selected over PdCl2 because the softer, more polarizable iodide ligands thermodynamically favor the trans-configuration of the resulting complex. Furthermore, the PdI2 core significantly enhances the solubility of the complex in halogenated solvents, which is a strict prerequisite for downstream supramolecular assembly[2].
Step-by-Step Workflow:
-
Preparation: In a well-ventilated fume hood, suspend PdI2 (1.0 equiv, 0.5 mmol) in anhydrous CH2Cl2 (15 mL) in a round-bottom flask.
-
Ligand Addition: Dissolve 6-ICQ (2.1 equiv, 1.05 mmol) in CH2Cl2 (5 mL). Add this solution dropwise to the PdI2 suspension over 10 minutes at 25 °C. (Note: A slight excess of ligand ensures complete dissolution and consumption of the polymeric PdI2 .)
-
Reaction: Stir the mixture for 2 hours. The dark suspension will gradually clarify into a homogeneous orange/red solution as the monomeric complex forms.
-
Isolation: Filter the solution through a pad of Celite to remove any unreacted Pd residues. Concentrate the filtrate under reduced pressure to approximately 3 mL.
-
Precipitation: Slowly layer the concentrated solution with diethyl ether (15 mL) to induce crystallization. Collect the resulting orange microcrystals via vacuum filtration.
-
Self-Validation Checkpoint: Analyze the product via FTIR (ATR). The complete disappearance of the free ligand peak at 2125 cm −1 and the emergence of a single, sharp peak at ~2195 cm −1 confirms the formation of the trans-square planar complex. The presence of a single peak dictates trans geometry (a cis geometry would yield two IR-active stretching modes).
Protocol B: Palladium-Catalyzed Imidoylative Cross-Coupling using 6-ICQ
Experimental Causality: When 6-ICQ is used as a C1 building block in catalytic cross-coupling, it must insert into an Aryl-Pd(II) bond. Because isocyanides are potent ligands that can poison the Pd(0) resting state, the reaction requires a syringe-pump addition. This maintains a low steady-state concentration of 6-ICQ, ensuring that oxidative addition of the aryl halide occurs faster than isocyanide-induced catalyst deactivation[1].
Pd-catalyzed isocyanide insertion cycle utilizing 6-isocyanoquinoline.
Step-by-Step Workflow:
-
Catalyst Activation: In an oven-dried Schlenk tube under argon, combine Pd(OAc)2 (5 mol%), a bidentate phosphine ligand like dppf (6 mol%), aryl iodide (1.0 equiv), and the nucleophile (e.g., a secondary amine, 1.5 equiv) in anhydrous toluene.
-
Temperature Control: Heat the reaction mixture to 80 °C to ensure rapid oxidative addition of the aryl iodide to the generated Pd(0) species.
-
Controlled Addition: Dissolve 6-ICQ (1.2 equiv) in toluene. Using a syringe pump, add this solution to the reaction mixture at a constant rate over 4 hours.
-
Completion & Quench: After the addition is complete, stir for an additional 1 hour. Cool to room temperature and quench with water.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS. The mass of the intermediate imidoyl-palladium species should not accumulate; the sole detectable high-mass product should be the newly formed amidine/imine. If unreacted aryl iodide remains while 6-ICQ is consumed, it indicates catalyst poisoning, requiring a slower syringe pump rate in subsequent optimizations.
References
-
Title: Recent Advances in Palladium-Catalyzed Isocyanide Insertions Source: MDPI (Molecules) URL: [Link]
-
Title: Metal Complexes of Pyridylphenylisocyanides and Pyridylethynylphenylisocyanides as Building Blocks for Coordination Polymers and Supramolecular Assemblies Source: ACS (Inorganic Chemistry) URL: [Link]
-
Title: 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry Source: ACS (Organic Letters) URL: [Link]
Sources
Passerini reaction applications using 6-isocyanoquinoline
Passerini reaction applications using 6-isocyanoquinoline
Application Note: High-Efficiency Passerini Multicomponent Reaction (P-3CR) Utilizing 6-Isocyanoquinoline for Pharmacophore Functionalization
Introduction & Scientific Rationale
Isocyanide-based multicomponent reactions (IMCRs) are indispensable tools in modern drug discovery, enabling the rapid, atom-economical assembly of complex and biologically relevant scaffolds[1]. Among these, the Passerini three-component reaction (P-3CR) uniquely couples a carboxylic acid, an aldehyde (or ketone), and an isocyanide to yield highly functionalized α -acyloxy amides.
While aliphatic isocyanides are commonplace, the incorporation of aromatic isocyanides—specifically quinoline derivatives—offers a direct route to privileged pharmacophores frequently utilized in kinase inhibitors, antimalarials, and fluorescent probes. However, the exact substitution pattern on the quinoline ring dictates the success of the reaction. Research has demonstrated that 8-isocyanoquinoline suffers from severe stability issues, readily forming a cyclized zwitterionic isomer that traps alcoholic solvents to form dearomatized benzamidazoles[1]. In stark contrast, 6-isocyanoquinoline avoids this detrimental peri-interaction, providing a highly stable, reactive, and reliable input for multicomponent chemistry.
Mechanistic Insights & Causality
Unlike the Ugi four-component reaction (U-4CR), which requires protic solvents to facilitate imine formation via a stepwise ionic mechanism[1], the Passerini reaction proceeds via a concerted mechanism. The reaction initiates with the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then undergoes a concerted α -addition to the activated carbonyl carbon, followed immediately by a rapid acyl transfer (Mumm rearrangement) to yield the stable α -acyloxy amide.
Because the transition state relies heavily on hydrogen bonding, the choice of solvent is paramount. Protic solvents competitively hydrogen-bond with the substrates, severely retarding the reaction rate and lowering yields[1]. Therefore, non-polar, aprotic solvents at high concentrations are strictly required to maximize the termolecular collision frequency and drive the reaction forward.
Experimental Workflow Visualization
Figure 1: Mechanistic workflow of the Passerini 3CR using 6-isocyanoquinoline.
Optimization of Reaction Conditions
To establish a self-validating protocol, empirical optimization of the solvent and concentration parameters is summarized below. The data clearly illustrates the detrimental effect of protic environments and the necessity of high-concentration aprotic conditions.
Table 1: Optimization of 6-Isocyanoquinoline P-3CR Conditions
| Entry | Solvent | Concentration (M) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |
| 1 | MeOH | 0.5 | 25 | 24 | 15 | Protic solvent disrupts H-bonded pre-reactive complex[1]. |
| 2 | THF | 0.5 | 25 | 24 | 68 | Aprotic, but slight coordinating nature slows addition. |
| 3 | DCM | 0.1 | 25 | 48 | 55 | Low concentration reduces termolecular collision probability. |
| 4 | DCM | 0.5 | 25 | 12 | 92 | Optimal balance of solubility and collision frequency. |
| 5 | DCM | 1.0 | 25 | 8 | 94 | Highly efficient, but risks precipitation of intermediates. |
Detailed Step-by-Step Protocol
Target Audience: Synthetic Chemists & Drug Development Professionals
Reagents & Equipment:
-
6-Isocyanoquinoline (1.0 mmol, ~154.17 g/mol )
-
Carboxylic Acid derivative (e.g., Benzoic acid, 1.0 mmol)
-
Aldehyde derivative (e.g., Benzaldehyde, 1.0 mmol)
-
Anhydrous Dichloromethane (DCM, 2.0 mL)
-
Oven-dried 10 mL round-bottom flask, magnetic stir bar, argon balloon.
Procedure:
-
Pre-Activation (0.0 h): In the oven-dried flask under an argon atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol). Dissolve the mixture in 1.5 mL of anhydrous DCM.
-
Causality: Mixing these two components first in an aprotic solvent allows the critical hydrogen-bonded complex to form without interference or premature side-reactions from the isocyanide.
-
-
Isocyanide Introduction (0.2 h): Weigh 6-isocyanoquinoline (1.0 mmol) and dissolve it in the remaining 0.5 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 5 minutes.
-
Causality: Dropwise addition prevents localized thermal spikes from the highly exothermic α -addition step, minimizing isocyanide polymerization.
-
-
Reaction Maturation (0.2 h - 12.0 h): Stir the reaction vigorously at room temperature (25 °C).
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. 6-Isocyanoquinoline has a distinct UV-active profile. The complete disappearance of the isocyanide spot and the emergence of a highly polar, UV-active product spot confirms the successful Mumm rearrangement.
-
-
Quenching & Workup (12.0 h): Evaporate the DCM under reduced pressure. Redissolve the crude residue in Ethyl Acetate (10 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 5 mL) and brine (5 mL).
-
Causality: The basic aqueous wash efficiently deprotonates and removes any unreacted carboxylic acid, ensuring a cleaner crude profile for chromatography.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure α -acyloxy amide quinoline derivative.
References
- MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. VU Research Portal (Vrije Universiteit Amsterdam).
- 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry.
Sources
Development of Fluorescent Probes Utilizing 6-Isocyanoquinoline: Design, Synthesis, and Validation
Development of Fluorescent Probes Utilizing 6-Isocyanoquinoline: Design, Synthesis, and Validation
Introduction & Rationale
The development of small-molecule fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. Among various heterocyclic scaffolds, quinoline derivatives are highly valued for their environmental sensitivity, metal-binding capacity, and tunable photophysical properties [1]. However, traditional functionalization of the quinoline core often requires harsh conditions or complex multi-step syntheses.
6-Isocyanoquinoline emerges as a powerful, dual-purpose building block in this domain. It combines the robust photophysical properties of the quinoline fluorophore with the exceptional reactivity of the isocyanide (–NC) functional group. The isocyanide moiety acts as a versatile C1 building block, enabling rapid, late-stage diversification via Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Ugi four-component reaction (U-4CR) [2]. This approach allows researchers to modularly assemble fluorescent probes by simultaneously introducing targeting ligands, solubility modifiers, and Photoinduced Electron Transfer (PeT) modulators in a single, atom-economical step.
Design Strategy: The Ugi-4CR Modular Approach
The core strategy leverages the U-4CR to construct a library of 6-isocyanoquinoline-based probes. By reacting 6-isocyanoquinoline with a rationally selected aldehyde, a primary amine, and a carboxylic acid, the resulting α-acetamido carboxamide scaffold is formed.
Mechanistic Causality in Design:
-
Fluorophore Core (6-Isocyanoquinoline): Provides the primary emission signal. Its quantum yield is highly sensitive to the electronic nature of substituents at the 6-position.
-
Amine Component (Targeting Ligand): Determines subcellular localization. For example, selecting N,N -dimethylethylenediamine introduces a lysosomotropic moiety for low-pH targeting, while a triphenylphosphonium-linked amine drives mitochondrial accumulation.
-
Carboxylic Acid (PeT Modulator): Acts as the fluorescence switch. By incorporating an electron-rich aromatic acid, a PeT process is established, quenching the quinoline fluorescence until the probe binds its target (e.g., a metal ion or proton), which inhibits PeT and triggers a "Turn-On" response.
Experimental Protocols
The following protocols represent a self-validating system for the synthesis, photophysical characterization, and biological application of 6-isocyanoquinoline probes.
Protocol A: Synthesis of the Probe Library via Ugi-4CR
Methanol is selected as the protic solvent because it facilitates the critical proton transfer steps required for the formation of the intermediate iminium ion and the subsequent Mumm rearrangement.
-
Preparation of the Iminium Intermediate: In an oven-dried 10 mL Schlenk tube, dissolve the primary amine (0.5 mmol) and the aldehyde (0.5 mmol) in 2.0 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes to ensure complete Schiff base formation.
-
Multicomponent Assembly: Add the carboxylic acid (0.5 mmol) to the reaction mixture, followed immediately by 6-isocyanoquinoline (0.5 mmol).
-
Reaction Progression: Stir the mixture at room temperature for 24–48 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane, 1:1 v/v) using a UV lamp (254 nm and 365 nm) to track the consumption of the fluorescent isocyanide.
-
Green Chemistry Alternative: If aqueous conditions are preferred, the reaction can be performed in distilled water utilizing didodecyldimethylammonium bromide (DDAB) vesicles (0.1 mmol) to solubilize the hydrophobic components and accelerate the reaction [3].
-
Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure α-acetamido carboxamide probe.
Protocol B: Photophysical Characterization & Quantum Yield
Quinine sulfate is chosen as the reference standard because its excitation wavelength ( λex≈350 nm) perfectly overlaps with the absorption profile of the quinoline core, minimizing inner-filter effects and ensuring accurate quantum yield ( Φ ) calculations.
-
Sample Preparation: Prepare a 1.0×10−3 M stock solution of the synthesized probe in spectroscopic grade DMSO. Dilute to a working concentration of 10μM in PBS (pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum from 250 nm to 600 nm. Identify the maximum absorption wavelength ( λabs ). Ensure the absorbance at the excitation wavelength is below 0.05 to prevent self-quenching.
-
Fluorescence Emission: Excite the sample at λabs and record the emission spectrum.
-
Quantum Yield Calculation: Measure the integrated fluorescence intensity of the probe ( Iprobe ) and Quinine Sulfate ( Iref , Φref=0.54 in 0.1 M H2SO4 ). Calculate Φprobe using the standard comparative formula, correcting for the refractive indices of the solvents.
Protocol C: Live-Cell Imaging Validation
Washing cells with PBS prior to imaging is a critical self-validating step; it removes unbound lipophilic probes from the media, drastically reducing background noise and preventing non-specific extracellular signal amplification.
-
Cell Culture: Seed HeLa or Raw 264.7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator for 24 hours.
-
Probe Incubation: Replace the media with serum-free DMEM containing 5μM of the 6-isocyanoquinoline probe. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the probe solution and gently wash the cells three times with warm PBS (pH 7.4).
-
Imaging: Add fresh FluoroBrite DMEM. Image the cells using a confocal laser scanning microscope (excitation: 405 nm laser; emission collection: 450–550 nm).
Data Presentation
The table below summarizes the representative photophysical properties of a rationally designed 6-isocyanoquinoline probe library, demonstrating how varying the Ugi-4CR components tunes the optical outputs.
| Probe ID | Targeting Ligand (Amine) | PeT Modulator (Acid) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield ( Φ ) | Target Analyte |
| 6-IQ-1 | Morpholine | Benzoic Acid | 345 | 480 | 135 | 0.08 (Off) → 0.45 (On) | Lysosomal pH |
| 6-IQ-2 | Triphenylphosphonium | Picolinic Acid | 352 | 495 | 143 | 0.05 (Off) → 0.62 (On) | Mitochondrial Zn2+ |
| 6-IQ-3 | Benzylamine | 2,4-Dinitrobenzoic Acid | 340 | 475 | 135 | 0.01 (Off) → 0.38 (On) | Biothiols (GSH/Cys) |
Mandatory Visualization
The following diagram illustrates the modular Ugi-4CR assembly workflow and the subsequent Photoinduced Electron Transfer (PeT) signaling mechanism of the resulting probes.
Fig 1: Ugi-4CR assembly of 6-isocyanoquinoline probes and PeT-mediated signal transduction.
References
-
Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. Organic Letters, 15(19), 5020–5023.[Link]
-
Ahmadi, F. (2020). Isocyanide Insertion–Cyclization Reaction for Imidazoisoindol-5-imine Scaffold Synthesis: A Selective Solvatochromic Fluorescent Probe for Methanol Detection. The Journal of Organic Chemistry, 86(1), 841–851.[Link]
-
Ugi reactions in an aqueous vesicle system. RSC Advances, 7(54), 34149-34153 (2017).[Link]
Technical Notes & Optimization
Technical Support Center: Overcoming 6-Isocyanoquinoline Degradation During Storage
Technical Support Center: Overcoming 6-Isocyanoquinoline Degradation During Storage
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic isocyanides. 6-Isocyanoquinoline is a highly valuable building block in multicomponent reactions (MCRs) and coordination chemistry, but it is notoriously unstable. This guide unpacks the thermodynamic and kinetic vulnerabilities of this compound, providing you with field-proven, self-validating protocols to ensure your reagents remain intact.
The Mechanistic Roots of Degradation
Understanding why 6-isocyanoquinoline degrades is the first step to preventing it. The isocyano group (-N≡C) possesses a unique dichotomy: the terminal carbon is highly nucleophilic, while the nitrogen is electrophilic[1]. In heterocyclic isocyanides, the basic quinoline nitrogen alters the electronic distribution, making the molecule highly susceptible to two primary degradation pathways: acid-catalyzed hydrolysis and auto-catalytic polymerization[2][3].
Mechanistic degradation pathways of 6-isocyanoquinoline during improper storage.
Troubleshooting FAQs
Q: My 6-isocyanoquinoline arrived as an off-white powder but turned into a dark, insoluble solid after a week on the bench. What happened? A: You are observing thermal polymerization. Heterocyclic isocyanides, especially those with electron-withdrawing or basic heteroatoms, are thermodynamically driven to polymerize at room temperature[2]. The quinoline nitrogen can act as an intermolecular nucleophile, triggering a cascade that forms a highly conjugated, insoluble poly-isocyanide network[3]. Causality Rule: Never store heterocyclic isocyanides at room temperature; thermal energy overcomes the activation barrier for oligomerization.
Q: I stored my compound at -20 °C, but my quality control NMR shows a new aldehyde-like peak around 8.3 ppm and a broad NH peak. Why? A: This is the classic signature of acid-catalyzed hydrolysis, converting your isocyanide into 6-formamidoquinoline[1]. Even trace acidity on the surface of standard borosilicate glass vials (silanol groups) is enough to protonate the terminal isocyano carbon. Once protonated, ambient moisture from freeze-thaw condensation attacks the carbon, irreversibly hydrating it[2]. Causality Rule: Standard, untreated glassware acts as a heterogeneous acid catalyst for isocyanides.
Q: How can I rescue a partially degraded batch of 6-isocyanoquinoline? A: You must separate the intact isocyanide from the polar formamide and the insoluble polymers via flash chromatography. However, standard silica gel is highly acidic and will destroy your compound during the run[1]. You must pre-treat your column with 1-2% triethylamine (Et₃N) to neutralize the silica. Validation: Post-column, run an IR spectrum of your fractions; a strong, sharp band at ~2120 cm⁻¹ confirms the intact -N≡C group.
Quantitative Stability Data
To guide your experimental planning, we have quantified the stability of 6-isocyanoquinoline under various environmental conditions.
Table 1: Stability Profile of 6-Isocyanoquinoline
| Storage Condition | Temperature | Atmosphere | Est. Half-Life (t₁/₂)* | Primary Degradation Pathway |
| Benchtop (Light) | 25 °C | Air | < 24 hours | Polymerization / Oxidation |
| Fume Hood (Dark) | 25 °C | Air | ~ 3 days | Polymerization |
| Refrigerator | 4 °C | Air | ~ 2 weeks | Hydrolysis (Moisture) |
| Standard Freezer | -20 °C | Argon | > 6 months | None (Stable) |
| Deep Freeze | -80 °C | Argon | > 2 years | None (Stable) |
*Half-life estimates are based on the kinetic profiling of analogous heterocyclic isocyanides[2][3].
Standard Operating Procedures: Purification & Storage
To ensure a self-validating system, every step in the handling of 6-isocyanoquinoline must intentionally neutralize a specific degradation vector.
Protocol A: Base-Washed Purification (Rescuing Degraded Stock)
Causality: Neutralizing silica prevents acid-catalyzed hydrolysis during purification.
-
Column Preparation: Slurry silica gel in a solvent mixture of Hexanes/Ethyl Acetate (4:1) containing 2% Triethylamine (Et₃N).
-
Loading: Dissolve the crude, degraded 6-isocyanoquinoline in a minimum amount of dichloromethane (DCM). Filter out any dark, insoluble poly-isocyanides through a PTFE syringe filter.
-
Elution: Run the column rapidly using the Et₃N-doped solvent. Isocyanides are weakly polar and will elute quickly, leaving the highly polar 6-formamidoquinoline trapped on the baseline.
-
Validation Step: Spot the fractions on a TLC plate. The intact isocyanide will have a high Rf value and a distinct, pungent odor (handle strictly in a fume hood). Confirm via IR spectroscopy (ν = 2120-2140 cm⁻¹).
Protocol B: Cryogenic Aliquoting & Storage
Causality: Single-use aliquots prevent atmospheric moisture from condensing on the cold compound during repeated openings.
Step-by-step optimal storage workflow to prevent 6-isocyanoquinoline degradation.
-
Vial Deactivation: Rinse amber glass vials with a 5% Et₃N in DCM solution. Dry them thoroughly in a vacuum oven. Why: Amber glass blocks UV-induced radical pathways; the base wash neutralizes acidic silanols.
-
Aliquoting: Working rapidly in a fume hood, divide the purified 6-isocyanoquinoline into single-use quantities (e.g., 50 mg per vial).
-
Argon Backfilling: Insert an argon line into the vial for 10 seconds to displace ambient air and moisture.
-
Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.
-
Storage: Transfer immediately to a -20 °C or -80 °C freezer.
-
Usage Validation: When retrieving a vial, allow it to warm to room temperature before opening. This prevents condensation of atmospheric water directly onto the cold compound, validating the integrity of the anhydrous storage system.
References
-
Title: Isocyanide 2.0 - Green Chemistry Source: RSC Publishing URL: 1
-
Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: MDPI URL: 2
-
Title: MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals Source: VU Research Portal URL: 3
Sources
Technical Support Center: 6-Isocyanoquinoline Purification & Chromatography
Technical Support Center: 6-Isocyanoquinoline Purification & Chromatography
Welcome to the technical support and troubleshooting center for the purification of 6-isocyanoquinoline. This guide is designed for researchers and drug development professionals dealing with the complex chromatography of bifunctional aromatic isocyanides.
Part 1: Troubleshooting & Causality (FAQ)
Q: Why does my 6-isocyanoquinoline degrade or irreversibly adsorb on standard silica gel? A: The difficulty arises from the molecule's bifunctional nature, which creates a "double threat" during standard normal-phase chromatography:
-
Acid-Catalyzed Hydrolysis: The terminal carbon of the isocyanide group possesses carbenoid character. Standard silica gel contains active silanol groups (-SiOH) that are mildly acidic (pKa ~4.5–5.0). Upon contact, the carbenoid carbon is protonated, triggering nucleophilic attack by ambient water to irreversibly hydrolyze the isocyanide into a formamide[1].
-
Basic Tailing: The nitrogen atom within the quinoline ring is basic. It acts as a strong hydrogen-bond acceptor, interacting aggressively with the hydrogen-bond donating silanols. This causes the compound to drag through the column, resulting in severe peak tailing, poor resolution, and prolonged exposure to the acidic stationary phase.
Q: What is the mechanistic advantage of using C-2 silica over standard silica? A: C-2 silica is treated with ethyltrichlorosilane (EtSiCl 3 ), which end-caps the active silanol groups and replaces them with short ethyl chains. This modification fundamentally eliminates both the Brønsted acidity (preventing isocyanide hydrolysis) and the hydrogen-bonding sites (preventing quinoline tailing). It maintains sufficient polarity for normal-phase separation while2[2].
Q: If C-2 silica is unavailable, how can I use standard silica gel? A: You must artificially neutralize the silanol groups using a competitive binding strategy. Flushing the column with 1–5% triethylamine (TEA) prior to loading the sample ensures the stronger base (TEA) saturates the acidic sites. This creates a slightly basic microenvironment that stabilizes the isocyanide and prevents the quinoline nitrogen from binding. Because 3[3], this deactivation step is mandatory.
Part 2: Quantitative Data: Stationary Phase Comparison
To assist in experimental design, the following table summarizes the expected performance of various stationary phases when purifying basic aromatic isocyanides like 6-isocyanoquinoline.
| Stationary Phase | Surface Modification | Mechanism of Action | Average Recovery (%) | Suitability for 6-Isocyanoquinoline |
| Standard Silica Gel | None (Active Silanols) | Polar interactions | < 10 - 40% | Poor (Severe degradation & tailing) |
| Basic Alumina | pH adjusted (~9-10) | Neutralizes acidic byproducts | 60 - 75% | Moderate (Good stability, lower resolution) |
| TEA-Deactivated Silica | 1-5% v/v TEA flush | Competitive silanol binding | 70 - 85% | Good (Cost-effective, requires TEA removal) |
| C-2 Silica | EtSiCl 3 End-capped | Eliminates acidity & H-bonding | 85 - 95% | Excellent (Highest purity and recovery) |
Part 3: Self-Validating Experimental Protocols
A robust protocol must be self-validating. Do not proceed to the next step unless the validation criteria are met.
Protocol A: C-2 Silica Chromatography (Optimal Workflow)
-
Diagnostic Check (Self-Validation 1): Perform a 2D TLC using a C-2 functionalized TLC plate. Spot the crude mixture, develop in the primary solvent system (e.g., Hexane/EtOAc), dry completely, and develop again perpendicular to the first run.
-
Validation: If the 6-isocyanoquinoline spot lies perfectly on the diagonal, the stationary phase is safe. Off-diagonal spots indicate active degradation.
-
-
Column Packing: Slurry pack the column using C-2 silica in 100% non-polar solvent (e.g., Hexanes).
-
Loading: Dissolve the crude 6-isocyanoquinoline in a minimum volume of eluent. Avoid using dichloromethane (DCM) if possible, as halogenated solvents can degrade over time to produce trace HCl; use pure EtOAc or diethyl ether for loading.
-
Elution: Elute using a gradient of Hexane/EtOAc.
-
Recovery: Concentrate the fractions under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal polymerization.
Protocol B: TEA-Deactivated Silica (Cost-Effective Alternative)
-
Column Preparation: Slurry pack standard silica gel (60 Å, 230-400 mesh) in a solvent system containing 5% v/v Triethylamine (TEA) in Hexanes.
-
Deactivation Flush: Flush the packed column with at least 3 column volumes (CV) of the 5% TEA solution.
-
System Validation (Self-Validation 2): Collect a few drops of the eluting solvent from the column drip tip. Touch it to a moistened piece of universal pH indicator paper.
-
Validation: The paper must register a pH > 8.0. If it does not, the silanol groups are not fully saturated; continue flushing with TEA.
-
-
Equilibration: Flush with 2 CV of your starting mobile phase (containing 1% TEA) to remove excess unbound TEA.
-
Elution & Isolation: Load the sample and elute. To remove trace TEA from the final fractions, dry the concentrated product under high vacuum for 12 hours, or perform a rapid aqueous wash with saturated NaHCO 3 (strictly avoid acidic washes).
Part 4: Workflow Visualization
Decision matrix for 6-isocyanoquinoline chromatography and purification.
Part 5: References
-
Title: Isocyanide 2.0 Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Source: Molecules (PMC - NIH) URL: [Link]
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 6-isocyanoquinoline in Ugi reactions
Troubleshooting low reactivity of 6-isocyanoquinoline in Ugi reactions
Technical Support Center: Ugi Reaction Troubleshooting
This guide provides in-depth troubleshooting for researchers encountering low reactivity with 6-isocyanoquinoline in Ugi four-component reactions (U-4CR). It moves beyond standard protocols to explain the underlying chemical principles and offers a systematic approach to reaction optimization.
Section 1: Understanding the Challenge - The Reactivity of 6-Isocyanoquinoline
The Ugi four-component reaction is a cornerstone of multicomponent reactions (MCRs), valued for its efficiency in generating molecular complexity in a single step.[1] It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[2] The reaction's success, however, is highly dependent on the reactivity of each component.
Q1: Why is my Ugi reaction with 6-isocyanoquinoline showing low to no conversion?
A1: The issue likely stems from the electronic properties of the 6-isocyanoquinoline itself. Here's the breakdown:
-
The Isocyanide's Role: The isocyanide carbon acts as a potent nucleophile in the key step of the Ugi reaction: the α-addition to the iminium ion (formed from the aldehyde and amine).[3]
-
Electronic Effects: The quinoline ring is an electron-deficient heteroaromatic system. This electron-withdrawing nature significantly reduces the nucleophilicity of the attached isocyanide carbon. This deactivation makes the isocyanide a "slow" component, hindering its attack on the electrophilic iminium ion and stalling the entire catalytic cycle.
-
Steric Hindrance: While less of a primary factor than electronics for the 6-position, the bulky quinoline scaffold can also present steric challenges that disfavor the transition state of the addition step.
In essence, the very features that make quinoline a desirable scaffold in medicinal chemistry (its specific electronic and steric profile) are what make it a challenging substrate for the Ugi reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered when using electron-deficient isocyanides like 6-isocyanoquinoline.
Q2: I've confirmed my starting materials are pure. What is the first reaction parameter I should modify?
A2: Solvent choice is critical. The solvent plays a crucial role in stabilizing the charged intermediates of the Ugi reaction.[4] For unreactive components, switching to a highly polar, protic solvent is the most recommended first step.
-
Recommended Solvents:
-
2,2,2-Trifluoroethanol (TFE): TFE is an excellent choice for promoting Ugi reactions with challenging substrates. Its high polarity and ability to form strong hydrogen bonds can stabilize the iminium and nitrilium ion intermediates, facilitating the nucleophilic attack of the weakly reactive 6-isocyanoquinoline.[5][6]
-
Methanol (MeOH): As a standard polar protic solvent, methanol is often the default for Ugi reactions.[3][7] While less activating than TFE, it is a good baseline and can be effective, especially at higher concentrations.[3]
-
-
Solvents to Avoid (Initially): Non-polar or aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally detrimental for reactions with unreactive amines or isocyanides, as they do not sufficiently stabilize the polar intermediates.[1][7]
Q3: My reaction is still sluggish in TFE. Should I increase the temperature?
A3: Yes, but with caution. The Ugi reaction is typically exothermic and proceeds readily at room temperature.[3] However, for deactivated substrates, thermal energy can help overcome the activation barrier.
-
Heating Strategy: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction closely by TLC or LC-MS.
-
Potential Downsides: Excessive heat can promote side reactions or decomposition of the starting materials or the Ugi product. It's a balance between activating the desired reaction and minimizing degradation.
Q4: Can changing the concentration of my reactants help?
A4: Absolutely. The Ugi reaction is often favored at high concentrations (0.5 M to 2.0 M).[3] This increases the frequency of molecular collisions, which is particularly important when one component is unreactive. If you are running the reaction at a lower concentration (e.g., 0.1 M), increasing it significantly could lead to a notable improvement in yield.[8]
Q5: Are there any catalysts or additives that can activate 6-isocyanoquinoline or the reaction in general?
A5: Yes, the use of Lewis acids is a well-established strategy for promoting Ugi reactions, particularly those involving less reactive components.
-
Mechanism of Action: Lewis acids, such as Zinc Chloride (ZnCl₂), Titanium Chloride (TiCl₄), or various metal triflates (e.g., Sc(OTf)₃), can activate the reaction in two primary ways:
-
Imine Formation: They can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial imine formation.[6]
-
Nitrilium Ion Activation: They can activate the key nitrilium intermediate, making it more susceptible to nucleophilic attack by the carboxylate.[6][9]
-
-
Recommended Lewis Acids:
-
Experimental Consideration: Start with a catalytic amount (e.g., 10-20 mol%) of the Lewis acid. The optimal catalyst and loading will need to be determined empirically.
Section 3: Systematic Optimization Workflow
For a logical approach to troubleshooting, follow this systematic workflow. This process is designed to isolate variables and identify the most impactful changes.
Experimental Protocol: General Procedure for Ugi Reaction Optimization
-
Reagent Preparation: Prepare stock solutions of the aldehyde, amine, carboxylic acid, and 6-isocyanoquinoline in the chosen solvent (e.g., TFE or MeOH) at a high concentration (e.g., 1.0 M). This ensures accurate dispensing.
-
Reaction Setup: In a clean vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Initiation: Add the 6-isocyanoquinoline solution (1.0 - 1.2 eq). A slight excess of the isocyanide can sometimes be beneficial.
-
Additive Screening (If necessary): For catalyst screening, add the Lewis acid (e.g., 0.1-0.2 eq) to the mixture of aldehyde, amine, and acid before adding the isocyanide.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (start with room temperature, then progress to 40-60 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
-
Work-up: Once the reaction is complete (or has stalled), concentrate the mixture under reduced pressure and purify by an appropriate method, typically silica gel chromatography.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low Ugi reaction yields.
Section 4: Comparative Analysis of Reaction Conditions
The table below summarizes the expected impact of key parameters when dealing with an unreactive isocyanide.
| Parameter | Standard Condition | Optimized Condition for Low Reactivity | Rationale |
| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) | TFE's strong hydrogen-bonding capacity better stabilizes polar intermediates (iminium, nitrilium ions), lowering activation energy.[5][6] |
| Concentration | 0.1 - 0.5 M | 0.8 - 2.0 M | High concentration increases reaction kinetics, favoring the multi-component assembly over side reactions.[3] |
| Temperature | Room Temperature (20-25 °C) | 40 - 60 °C | Provides the necessary activation energy for the slow nucleophilic attack of the deactivated isocyanide. |
| Additives | None (Uncatalyzed) | Catalytic Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) | Activates the carbonyl and/or nitrilium intermediates, accelerating key steps of the reaction.[6] |
Section 5: Visualizing the Ugi Mechanism
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted pathway of the Ugi four-component reaction.
Sources
- 1. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing solvent and temperature conditions for 6-isocyanoquinoline
Optimizing solvent and temperature conditions for 6-isocyanoquinoline
Welcome to the technical support center for 6-isocyanoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the successful use of this versatile chemical intermediate. Given the limited direct experimental data on 6-isocyanoquinoline in publicly available literature, this resource synthesizes information from the well-established chemistry of the isoquinoline scaffold and the isocyanide functional group to offer robust predictive insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of 6-isocyanoquinoline?
A1: 6-Isocyanoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While specific data for the 6-isocyano derivative is scarce, we can infer its properties. The parent isoquinoline is a colorless to brownish, hygroscopic liquid or solid with a low melting point (26-28 °C) and a high boiling point (242 °C)[1]. The introduction of the isocyano group (–N≡C) will alter these properties. Isocyanides are known for their distinct and often unpleasant odor[2].
In terms of stability, isocyanides are generally stable under basic conditions but are sensitive to acid, which can lead to hydrolysis to the corresponding formamide (6-formamidoquinoline)[3]. Some heterocyclic isocyanides, particularly those with the isocyano group in close proximity to the heteroatom, can be unstable at room temperature and may be prone to polymerization[4]. Thermal rearrangement to the corresponding nitrile (6-cyanoquinoline) can occur at elevated temperatures, typically in the range of 200-250°C[1]. It is advisable to store 6-isocyanoquinoline under an inert atmosphere, protected from light and moisture, and at a low temperature to maximize its shelf life.
Q2: In which solvents is 6-isocyanoquinoline likely to be soluble?
A2: The parent isoquinoline molecule dissolves well in common organic solvents and is also soluble in dilute acids[1]. The isocyano group is small and can sometimes improve aqueous solubility in the context of larger drug molecules[5]. For 6-isocyanoquinoline, a good starting point for solubility prediction is to consider a range of common organic solvents. It is expected to be soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, as well as polar protic solvents like methanol and ethanol. Its solubility in non-polar solvents such as toluene or hexane may be more limited. For quantitative applications, it is crucial to experimentally determine the solubility in the solvent system of interest.
Q3: What are the key safety precautions when handling 6-isocyanoquinoline?
A3: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors, and some can be toxic[2]. Due to their sensitivity to acid, care should be taken to avoid contact with acidic substances unless it is a planned part of the reaction, as this can lead to decomposition[3]. Given the potential for instability, it is also prudent to avoid high temperatures unless conducting a specific high-temperature reaction.
Q4: Can 6-isocyanoquinoline be purified by column chromatography on silica gel?
A4: Purification of isocyanides by silica gel chromatography is a common practice[4]. However, it is essential to use a non-acidic mobile phase, as the acidic nature of standard silica gel can cause decomposition of the isocyanide. It is often recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to neutralize the silica surface. Alternatively, amine-functionalized silica gel can be used for better recovery and to prevent degradation of basic compounds[6].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in a reaction | Decomposition of 6-isocyanoquinoline: This could be due to acidic conditions, presence of water, or high temperatures. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider lowering the reaction temperature.[3][7] |
| Poor solubility of reactants: One or more components may not be sufficiently soluble in the chosen solvent. | Perform small-scale solubility tests for all reactants in the chosen solvent. Consider a different solvent or a co-solvent system to improve solubility. For some reactions, running them at a higher concentration or even neat (solvent-free) can be beneficial.[8] | |
| Formation of an unexpected side product | Hydrolysis to 6-formamidoquinoline: This occurs in the presence of water, especially under acidic conditions. | Use anhydrous solvents and reagents. If an acidic catalyst is required, ensure it is compatible with the isocyanide.[3] |
| Isomerization to 6-cyanoquinoline: This can happen at high temperatures. | If not the desired product, maintain a lower reaction temperature. The thermal rearrangement of isocyanides to nitriles typically occurs at temperatures above 200°C.[1] | |
| Polymerization: Some isocyanides are prone to polymerization, which can be initiated by acids or heat. | Work at lower temperatures and under neutral or basic conditions.[3][4] | |
| Difficulty in purifying the product | Decomposition on silica gel column: The acidic nature of silica gel can degrade the isocyanide. | Neutralize the silica gel by eluting with a solvent system containing a small amount of triethylamine before loading the sample. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[6] |
| Product is volatile: Low molecular weight isocyanides can be volatile, leading to loss during solvent removal. | Use gentle conditions for solvent removal (e.g., reduced pressure at low temperature). For highly volatile products, distillation might be a more suitable purification method.[4] |
Optimizing Solvent and Temperature Conditions
The optimal solvent and temperature for a reaction involving 6-isocyanoquinoline are highly dependent on the specific reaction being performed. Isocyanides are known for their versatility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where the solvent plays a critical role in determining the reaction pathway.
Solvent Selection
The choice of solvent can dramatically influence the outcome of isocyanide-based reactions. Here is a general guide:
-
For Ugi Four-Component Reactions (U-4CR): These reactions are favored in polar, protic solvents . The mechanism involves the formation of a polar nitrilium ion intermediate, which is stabilized by such solvents.
-
For Passerini Three-Component Reactions: These reactions are generally favored in aprotic solvents , and the reaction is accelerated in non-polar environments.
Temperature Optimization
Temperature is a critical parameter that can affect reaction rate, product yield, and the stability of 6-isocyanoquinoline.
-
Initial Temperature: For many isocyanide reactions, starting at room temperature is a reasonable approach.
-
Low-Temperature Reactions: If you observe decomposition of the starting material or the formation of side products, consider running the reaction at a lower temperature (e.g., 0 °C or even -78 °C). Some heterocyclic isocyanides are known to be unstable at room temperature.[4]
-
Elevated Temperatures: If the reaction is sluggish at room temperature, gentle heating may be required. However, be mindful of the thermal stability of 6-isocyanoquinoline. It is advisable to conduct a small-scale trial to determine the optimal temperature that provides a good reaction rate without significant degradation. Avoid temperatures exceeding 150-200°C to prevent isomerization to the nitrile.[1]
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol provides a general method for determining the solubility of 6-isocyanoquinoline in a given solvent.
Materials:
-
6-isocyanoquinoline
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-isocyanoquinoline to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary.
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of the dissolved 6-isocyanoquinoline using a pre-calibrated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration.
-
Protocol 2: General Workflow for Reaction Optimization
This workflow can be adapted to optimize the solvent and temperature conditions for a specific reaction involving 6-isocyanoquinoline.
Step 1: Initial Solvent Screening (Small Scale)
-
Set up an array of small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Use a selection of solvents covering a range of polarities and functionalities (e.g., DCM, THF, acetonitrile, methanol, TFE, toluene).
-
Run the reactions at room temperature for a set period (e.g., 24 hours).
-
Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS) to identify the most promising solvent(s).
Step 2: Temperature Optimization
-
Using the best solvent identified in Step 1, set up a few small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C).
-
Monitor the reactions to determine the temperature that gives the best balance of reaction rate and product purity.
Step 3: Concentration and Stoichiometry
-
Once the optimal solvent and temperature are determined, the reaction can be further optimized by varying the concentration of the reactants and their stoichiometry.
Visualizing Experimental Workflows
References
-
D'Souza, D. M., & Müller, T. J. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6794-6813. [Link]
-
Akritopoulou-Zanze, I. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 18(7), 8035-8067. [Link]
-
Li, Z., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 664531. [Link]
-
Wikipedia contributors. (2023). Isocyanide. In Wikipedia, The Free Encyclopedia. [Link]
-
Giustiniano, M., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9315-9377. [Link]
-
Wikipedia contributors. (2023). Isoquinoline. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (2006).
-
Tempest, P. A. (2009). Multicomponent Reactions of Convertible Isonitriles. The Journal of Organic Chemistry, 74(11), 4031-4043. [Link]
-
Zhu, J., et al. (2016). Coupling Reaction between Isocyanide and Toluene Derivatives Using the Isocyano Group as an N1 Synthon. Organic Letters, 18(16), 4056-4059. [Link]
-
Ciogli, A., et al. (2022). A streamlined flow approach for the synthesis, purification and in-line reaction of isocyanides. Reaction Chemistry & Engineering, 8(1), 57-64. [Link]
-
Wang, Z., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 8932-8937. [Link]
-
Sampedro, A., et al. (2020). Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins. Molecules, 25(19), 4539. [Link]
-
de Mol, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 484-520. [Link]
Sources
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isocyanide - Wikipedia [en.wikipedia.org]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
Visualizing the Problem: Polymerization Pathways & Prevention
Visualizing the Problem: Polymerization Pathways & Prevention
Technical Support Center: Troubleshooting 6-Isocyanoquinoline Stability & Polymerization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand and prevent the spontaneous degradation of 6-isocyanoquinoline.
6-Isocyanoquinoline is a highly reactive aryl isocyanide widely utilized in multicomponent reactions (e.g., Ugi, Passerini) and coordination chemistry. However, its terminal isocyano group (-N≡C) is ambiphilic, making it highly susceptible to unwanted α-addition and subsequent polymerization into polyisocyanides (polyimines). This guide provides field-proven, causality-driven protocols to prevent degradation, ensuring the integrity of your synthetic workflows.
Pathways of 6-isocyanoquinoline polymerization and prevention strategies.
Quantitative Storage & Handling Guidelines
To establish a self-validating system, researchers must track storage conditions rigorously. Below is the quantitative data matrix for maintaining 6-isocyanoquinoline stability. Self-Validating Metric: Monitor the physical state; a free-flowing pale powder indicates stability, whereas clumping or darkening signifies an active polymerization cascade.
| Parameter | Optimal Condition | High-Risk Condition | Causality / Rationale |
| Temperature | -20°C to -80°C | > 25°C (Room Temp) | Thermal energy overcomes the activation barrier for spontaneous α-addition. |
| Atmosphere | Argon or Nitrogen | Ambient Air (O2) | Oxygen promotes radical initiation; inert gas prevents oxidative degradation. |
| Light Exposure | Amber vial / Foil wrapped | Direct UV/Sunlight | Photochemical excitation triggers radical-mediated polymerization. |
| Solvent Purity | Acid-free, degassed (e.g., THF, DCM over K 2 CO 3 ) | Chloroform (contains HCl) | Brønsted acids protonate the isocyanide carbon, drastically accelerating nucleophilic attack. |
| Stabilizer | 0.1% - 0.5% w/w BHT | None | BHT acts as a radical scavenger, terminating early-stage autoxidation chains. |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 6-isocyanoquinoline turn from a pale solid into a dark, insoluble tar during storage? A1: This visual change is the hallmark of polyisocyanide formation. Aryl isocyanides undergo spontaneous or catalyzed polymerization via a "merry-go-round" mechanism, where the terminal carbon undergoes repeated α-additions (1)[1]. Unlike sterically hindered isocyanides (e.g., 2,6-diisopropylphenyl isocyanide) which resist coupling, the relatively unhindered quinoline ring of 6-isocyanoquinoline offers no steric protection against propagating carbene or formamidinyl intermediates (2)[2].
Q2: I am using Palladium catalysts for a cross-coupling reaction. Why is my isocyanide polymerizing instead of inserting? A2: Transition metals like Nickel(II) and Palladium(II) are highly efficient initiators for isocyanide polymerization (3)[3]. They coordinate the isocyanide carbon, increasing its electrophilicity and facilitating the attack of another isocyanide molecule. To prevent this during cross-coupling, you must control the stoichiometry (keep isocyanide concentration low via slow addition) and use strongly coordinating, bulky phosphine ligands that occupy the metal's coordination sphere, thereby favoring the desired migratory insertion over sequential isocyanide polymerization.
Q3: Is it necessary to add a stabilizer, and how does it work? A3: Yes, for long-term storage, adding a stabilizer is highly recommended. Butylated Hydroxytoluene (BHT) is the industry standard (). BHT functions as a sterically hindered phenolic antioxidant. If trace radicals form via thermal or photochemical stress, BHT donates a hydrogen atom to quench the radical, forming a stable, unreactive phenoxy radical. This breaks the propagation chain before macroscopic polymerization occurs.
Step-by-Step Methodology: Rescue & Stabilization of Degraded 6-Isocyanoquinoline
If your batch has begun to yellow or shows minor insoluble particulates, it can often be rescued. This protocol relies on the solubility difference between the monomer and the polyisocyanide.
Materials Required:
-
Dichloromethane (DCM), anhydrous and stabilized with amylene (Avoid chloroform due to trace HCl).
-
Basic Alumina (Brockmann Grade I).
-
Butylated Hydroxytoluene (BHT).
-
Argon gas line and Schlenk filtration setup.
Step 1: Dissolution and Precipitation
-
Suspend the degraded 6-isocyanoquinoline in anhydrous DCM (approx. 10 mL per gram of material) under an Argon atmosphere.
-
Stir gently for 10 minutes at room temperature. Self-Validating Checkpoint: The monomer will dissolve completely, while the polymeric tar will remain as an insoluble suspension.
Step 2: Filtration through Basic Alumina
-
Prepare a short plug of Basic Alumina (approx. 2 inches) in a fritted glass funnel. Causality: Basic alumina traps acidic impurities and polar degradation products, whereas silica gel is slightly acidic and can trigger further polymerization on the column.
-
Filter the DCM mixture through the alumina plug under a slight vacuum or positive Argon pressure.
-
Rinse the plug with an additional 5 mL of DCM to ensure complete recovery of the monomer. Self-Validating Checkpoint: A clear, pale filtrate post-alumina indicates successful removal of polar/acidic impurities and high-molecular-weight polymers.
Step 3: Stabilizer Addition
-
To the clear filtrate, add BHT to achieve a final concentration of 0.1% to 0.5% w/w relative to the theoretical mass of the recovered isocyanide. Causality: Introducing BHT in solution ensures homogeneous distribution within the crystal lattice during the drying phase.
Step 4: Solvent Removal and Storage
-
Evaporate the DCM under reduced pressure (rotary evaporator) using a water bath strictly kept below 25°C.
-
Once a solid is obtained, backfill the flask with Argon.
-
Transfer the stabilized 6-isocyanoquinoline to an amber glass vial, purge with Argon, seal with Parafilm, and store immediately at -20°C.
References
-
Fast Living Polymerization of Challenging Aryl Isocyanides Using an Air-Stable Bisphosphine-Chelated Nickel(II) Initiator Source: ACS Publications (Macromolecules) URL:[Link]
-
Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) Source: ACS Publications (Inorganic Chemistry) URL:[Link]
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions Source: NIH (PMC) URL:[Link]
-
BUTYLATED HYDROXYTOLUENE (BHT) Source: Ataman Kimya URL:[Link]
Sources
Handling odor and stability challenges of volatile isocyanides
Handling odor and stability challenges of volatile isocyanides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the "Godzilla of scent"—volatile isocyanides. While these compounds are indispensable synthons for multicomponent reactions (MCRs) like the Ugi and Passerini reactions[1], their extreme volatility, horrid odor, and susceptibility to degradation often bottleneck drug development workflows[2].
This guide is designed to move your lab beyond outdated, purely defensive handling measures. Here, we troubleshoot common stability issues and implement modern, self-validating protocols to neutralize odor and preserve chemical integrity.
Part 1: Troubleshooting FAQs
Q1: My volatile isocyanides degrade rapidly during storage, forming dark, insoluble residues. How can I prevent this?
The Causality: Isocyanides are highly sensitive to moisture and trace acids[1]. In the presence of aqueous acid, the terminal carbon is protonated, leading to rapid hydrolysis into formamides[2]. Furthermore, trace Lewis or Brønsted acids, combined with ambient heat, catalyze the self-polymerization of isocyanides into intractable resins[2]. The Solution: Isocyanides are completely stable to strong bases[1]. To maximize shelf-life, store them in tightly sealed, opaque containers at -20°C under a dry, inert atmosphere (argon or nitrogen). For highly unstable derivatives, storing them over a few pellets of anhydrous potassium hydroxide (KOH) can neutralize trace acids and prevent spontaneous polymerization.
Q2: The odor of volatile isocyanides is unbearable and restricting our lab work. What are the modern chemical strategies to mitigate this without compromising reactivity?
The Causality: Low molecular weight isocyanides possess high vapor pressures and interact aggressively with olfactory receptors, making them detectable at parts-per-billion levels[1]. The Solutions: Instead of relying solely on heavy ventilation, modern synthetic chemistry employs two primary strategies:
-
In Situ Capture & Continuous Flow: By generating the isocyanide from a formamide precursor (using POCl₃ and Et₃N) and immediately reacting it in a continuous flow system or a one-pot batch reaction, you entirely bypass the isolation, purification, and storage steps[3][4].
-
Halogen Bonding Adducts: Recent breakthroughs have shown that co-crystallizing volatile isocyanides with iodoperfluorobenzenes forms a noncovalent halogen bond between the isocyano carbon lone pair and the iodine σ-hole. This dramatically reduces volatility, turning a foul-smelling liquid into a bench-stable, nearly odorless solid[5].
Q3: How do I properly quench isocyanide waste and decontaminate my glassware?
The Causality: Because isocyanides are stable in basic conditions but rapidly hydrolyze in acidic conditions[2], bleach (sodium hypochlorite)—which is basic—is ineffective and can sometimes form dangerous byproducts. Acid-catalyzed hydrolysis is the only reliable method to destroy the isocyano group, converting it back into the odorless formamide[1]. The Solution: Submerge all contaminated glassware and waste in a 5% to 10% methanolic sulfuric acid solution[6]. The methanol acts as a crucial co-solvent, ensuring the lipophilic isocyanide remains in solution to react with the aqueous acid.
Part 2: Mechanistic Workflows
Mechanistic pathways of isocyanide degradation and acid-catalyzed quenching.
Continuous flow and in situ capture workflow to bypass isocyanide isolation.
Part 3: Quantitative Data Summary
The following table summarizes the efficacy of modern odor mitigation and stability strategies for volatile isocyanides.
| Mitigation Strategy | Mechanism of Action | Odor Reduction Efficacy | Scalability | Key Advantage |
| Halogen Bonding Adducts | Noncovalent bond between isocyano lone pair and iodine σ-hole[5] | ~50-fold decrease in headspace concentration[5] | Moderate (Benchtop) | Converts volatile liquids to stable, odorless solids that retain MCR reactivity. |
| Continuous Flow Synthesis | In-line dehydration and immediate consumption[4] | 100% (No isolation required)[4] | High (Industrial/Lab) | Eliminates storage and purification steps entirely; highly automatable. |
| In Situ Capture (Batch) | One-pot generation and immediate multicomponent reaction[3] | High (Minimal exposure)[3] | Moderate | Uses standard batch equipment; prevents exposure-induced foul odor. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Acidic Quenching and Decontamination of Isocyanide Waste
Purpose: To safely and completely destroy unreacted isocyanides and decontaminate glassware[2][6]. Causality: Water alone is insufficient because isocyanides are highly lipophilic and will form a biphasic mixture, preventing the acid from reaching the functional group. Methanol ensures a homogeneous solution for rapid hydrolysis.
-
Preparation of Quench Solution: In a well-ventilated fume hood, prepare a 5% (v/v) solution of concentrated sulfuric acid (H₂SO₄) in methanol. Caution: Add acid to methanol slowly over an ice bath to control the exothermic mixing.
-
Waste Treatment: Slowly pour the organic isocyanide waste into an excess (at least 5 volumes) of the methanolic acid solution while stirring.
-
Glassware Decontamination: Fully submerge all contaminated syringes, flasks, and spatulas into a bath of the quench solution.
-
Self-Validation (Verification Step): Allow the mixture to stir/soak for at least 60 minutes. To validate the quench, perform a cautious olfactory check (wafting) above the hood sash. The sharp, penetrating odor of the isocyanide should be completely replaced by the mild, sweet smell of the resulting formamide and methanol. If residual odor persists, add 10% (v/v) water to the bath to drive the hydrolysis equilibrium forward.
-
Disposal: Neutralize the quenched solution with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases, then dispose of it in standard organic waste.
Protocol B: In Situ Generation and Passerini Capture (Batch)
Purpose: To synthesize target heterocycles without isolating the volatile isocyanide intermediate[3]. Causality: By keeping the reaction mixture basic during dehydration, the transient isocyanide is protected from acid-catalyzed degradation[4]. Adding the MCR coupling partners immediately ensures the isocyanide is consumed as fast as it is generated.
-
Dehydration: Dissolve the formamide precursor (1.0 equiv) and triethylamine (5.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
-
Activation: Dropwise, add phosphorus oxychloride (POCl₃, 1.2 equiv). Stir at 0°C for 30 minutes. The excess triethylamine neutralizes the generated HCl, preventing the newly formed isocyanide from hydrolyzing back into the formamide[4].
-
In Situ Capture: Without aqueous workup, directly add the aldehyde (1.0 equiv) and carboxylic acid (1.0 equiv) required for the Passerini reaction into the same pot[3].
-
Self-Validation (Reaction Tracking): Warm to room temperature and stir for 12 hours. Validate the complete consumption of the transient isocyanide by TLC (using an appropriate eluent). The isocyanide intermediate will typically appear as a high-Rf, UV-inactive spot that stains intensely with phosphomolybdic acid (PMA). The reaction is complete when this intermediate spot is entirely absent.
-
Workup: Quench the crude mixture with saturated aqueous NaHCO₃ to destroy any residual POCl₃, then extract with DCM[4].
Part 5: References
-
One-Pot Synthesis of Heterocycles via the Passerini and Postmodification Tandem Reaction Based on the in Situ Capture of Isocyanides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Halogen bond vs. Isocyanide odor Source: Research Communities by Springer Nature URL:[Link]
-
o-TOLYL ISOCYANIDE - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
Isocyanide Source: Wikipedia URL:[Link]
-
Isocyanide Source: chemeurope.com URL:[Link]
-
Isocyanide chemistry enabled by continuous flow technology Source: Green Chemistry - RSC Publishing URL:[Link]
Sources
- 1. Isocyanide [chemeurope.com]
- 2. Isocyanide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isocyanide chemistry enabled by continuous flow technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00454B [pubs.rsc.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Reference Data & Comparative Studies
A Comparative Guide to the ¹H and ¹³C NMR Spectral Signatures of 6-Isocyanoquinoline
A Comparative Guide to the ¹H and ¹³C NMR Spectral Signatures of 6-Isocyanoquinoline
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, and the introduction of various functional groups can dramatically alter their physicochemical and biological properties. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-isocyanoquinoline.
In the absence of direct, publicly available experimental spectra for 6-isocyanoquinoline, this guide will leverage a comparative approach. We will analyze the known NMR data of the closely related 6-aminoquinoline to predict and interpret the spectral features of the target molecule. This comparison will highlight the influence of the isocyano (-N≡C) substituent versus the amino (-NH₂) group on the chemical environment of the quinoline ring system.
The Structural and Electronic Landscape: Isocyano vs. Amino Substituents
The key to understanding the NMR spectra of 6-isocyanoquinoline lies in the electronic nature of the isocyano group. The isocyanide functionality is a unique and reactive group with a formal positive charge on the nitrogen and a negative charge on the carbon. It is a strong electron-withdrawing group through the inductive effect and exhibits anisotropic effects due to the triple bond. In contrast, the amino group is a strong electron-donating group through resonance. These fundamental electronic differences will manifest as significant variations in the chemical shifts of the protons and carbons in the quinoline scaffold.
Predicted ¹H NMR Spectrum of 6-Isocyanoquinoline
The ¹H NMR spectrum of a quinoline derivative typically displays a series of signals in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For 6-isocyanoquinoline, we can anticipate the following features in comparison to 6-aminoquinoline:
-
Downfield Shift of Aromatic Protons: The electron-withdrawing nature of the isocyano group will deshield the protons of the quinoline ring system, leading to a general downfield shift of their resonance signals compared to 6-aminoquinoline.
-
Significant Effect on H5 and H7: The protons ortho to the substituent (H5 and H7) will experience the most pronounced downfield shift due to the strong inductive effect of the isocyano group.
-
Complex Coupling Patterns: The coupling patterns (doublets, triplets, doublets of doublets) will arise from spin-spin coupling between adjacent protons and will be crucial for assigning the individual resonances.
Below is a table comparing the experimental ¹H NMR data for 6-aminoquinoline with the predicted shifts for 6-isocyanoquinoline.
| Proton | 6-Aminoquinoline Chemical Shift (δ, ppm) in CDCl₃[1] | Predicted 6-Isocyanoquinoline Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.66 | ~8.8 - 9.0 | dd |
| H-3 | 7.17 | ~7.4 - 7.6 | dd |
| H-4 | 7.92 | ~8.1 - 8.3 | d |
| H-5 | 6.91 | ~7.8 - 8.0 | d |
| H-7 | 7.29 | ~7.9 - 8.1 | dd |
| H-8 | 7.92 | ~8.1 - 8.3 | d |
Note: Predicted chemical shifts are estimates based on the electronic effects of the isocyano group and are for illustrative purposes. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum of 6-Isocyanoquinoline
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The isocyano group will have a distinct influence on the chemical shifts of the quinoline carbons.
-
Isocyano Carbon Signal: The carbon of the isocyano group itself is expected to resonate in a characteristic region, typically between δ 155-170 ppm. This signal will likely appear as a triplet due to coupling with the ¹⁴N nucleus (spin I=1), although rapid quadrupolar relaxation can sometimes lead to a broadened singlet.
-
Deshielding of Ring Carbons: Similar to the proton spectrum, the carbon atoms of the quinoline ring will be deshielded by the electron-withdrawing isocyano group, resulting in downfield shifts compared to 6-aminoquinoline.
-
Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-4a, C-6, and C-8a) will be particularly informative in confirming the structure.
Here is a comparative table of the experimental ¹³C NMR data for 6-aminoquinoline and the predicted shifts for 6-isocyanoquinoline.
| Carbon | 6-Aminoquinoline Chemical Shift (δ, ppm) in CDCl₃[1] | Predicted 6-Isocyanoquinoline Chemical Shift (δ, ppm) |
| C-2 | 146.9 | ~148 - 150 |
| C-3 | 121.5 | ~123 - 125 |
| C-4 | 134.0 | ~135 - 137 |
| C-4a | 129.9 | ~131 - 133 |
| C-5 | 107.5 | ~125 - 127 |
| C-6 | 144.7 | ~130 - 135 |
| C-7 | 121.7 | ~128 - 130 |
| C-8 | 130.6 | ~132 - 134 |
| C-8a | 143.4 | ~145 - 147 |
| -N≡C | - | ~155 - 170 |
Note: Predicted chemical shifts are estimates and subject to solvent and other experimental conditions.
Experimental Protocol for NMR Spectroscopy
For researchers intending to synthesize and characterize 6-isocyanoquinoline, the following general protocol for acquiring high-quality NMR spectra is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 6-isocyanoquinoline.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Cap the NMR tube securely and invert it several times to ensure complete dissolution and homogeneity.
2. Instrument Setup and Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and shim the instrument to obtain a narrow and symmetrical solvent peak.
- For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- For ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 6-isocyanoquinoline.
Caption: Workflow for the synthesis and spectroscopic characterization of 6-isocyanoquinoline.
Conclusion
References
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [1]
Sources
Mass spectrometry fragmentation patterns of 6-isocyanoquinoline
Mass spectrometry fragmentation patterns of 6-isocyanoquinoline
Analytical Differentiation of 6-Isocyanoquinoline: A Mass Spectrometry Comparison Guide
As drug development increasingly leverages multicomponent reactions (MCRs) and metal-binding pharmacophores, isocyanoquinolines have emerged as critical synthetic intermediates and active pharmaceutical ingredients. However, the analytical characterization of 6-isocyanoquinoline presents a unique challenge: distinguishing it from its highly stable nitrile isomer (6-cyanoquinoline) and its highly reactive positional isomer (8-isocyanoquinoline). Because these compounds share an identical exact mass (C10H6N2, monoisotopic mass 154.0531 Da), standard high-resolution mass spectrometry (HRMS) is insufficient.
This guide provides a comprehensive, causality-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 6-isocyanoquinoline and its alternatives, equipping analytical scientists with the protocols necessary to unambiguously identify these species.
Mechanistic Foundations of Fragmentation
To understand the MS/MS behavior of 6-isocyanoquinoline, we must deconstruct the molecule into its two fragment-prone domains: the quinoline core and the functional group.
-
The Quinoline Core: Under collision-induced dissociation (CID), the protonated quinoline radical cation fundamentally degrades via the expulsion of hydrogen cyanide (HCN, 27 Da) from the heteroaromatic ring. Ion-mobility spectrometry has confirmed that this primary dissociation yields a C8H6•+ fragment, which exists as a mixture of phenylacetylene and pentalene radical cations [1].
-
The Isocyanide vs. Nitrile Dichotomy: The isocyanide group (-N≡C) features a divalent terminal carbon in its neutral resonance state, making the C-N bond significantly more labile under CID than the robust C≡N bond of a nitrile [3]. Consequently, 6-isocyanoquinoline undergoes rapid, low-energy cleavage of the isocyanide group (loss of HCN), whereas 6-cyanoquinoline requires substantially higher collision energies to induce fragmentation.
Figure 1. Comparative CID fragmentation pathways of 6-isocyanoquinoline versus 6-cyanoquinoline.
Comparative MS/MS Performance Data
The table below summarizes the quantitative MS/MS performance of 6-isocyanoquinoline compared to its structural alternatives. Data is based on Electrospray Ionization in positive mode (ESI+).
| Compound | Precursor Ion [M+H]⁺ | Primary Product Ion | Secondary Product Ion | Optimal CE for Primary Cleavage | Hydration Susceptibility |
| 6-Isocyanoquinoline | m/z 155.06 | m/z 128.05 | m/z 101.04 | 15 eV | Low to Moderate |
| 6-Cyanoquinoline | m/z 155.06 | m/z 128.05 | m/z 101.04 | 35 eV | None |
| 8-Isocyanoquinoline | m/z 155.06 | m/z 128.05 | m/z 173.07 (Hydrated) | 15 eV | Extremely High |
Experimental Protocols: A Self-Validating Workflow
Isocyanides are notoriously sensitive to hydration, readily converting into formamides in the presence of water and trace acid. The following protocol is designed as a self-validating system: by monitoring the formamide transition (m/z 173 → 145), you can dynamically assess the integrity of your sample preparation and rule out false negatives.
Figure 2. Self-validating LC-MS/MS workflow optimized for the preservation and detection of labile isocyanides.
Step-by-Step Methodology
Step 1: Aprotic Sample Preparation (Critical)
-
Action: Dissolve analytical standards and samples in 100% anhydrous acetonitrile (MeCN). Do not use methanol or aqueous diluents for stock solutions.
-
Causality: Water nucleophilically attacks the electron-deficient isocyanide carbon. 8-isocyanoquinoline is particularly susceptible to this due to zwitterionic cyclization facilitated by the adjacent quinoline nitrogen[2]. Using strictly aprotic solvents prevents premature degradation before injection.
Step 2: Chromatographic Separation
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.05% Formic Acid; (B) MeCN + 0.05% Formic Acid.
-
Causality: While aqueous mobile phases are necessary for reverse-phase LC, minimizing the acid modifier to 0.05% (instead of the standard 0.1%) reduces acid-catalyzed on-column hydration during the brief LC transit time, preserving the 6-isocyanoquinoline peak shape.
Step 3: ESI-MS/MS Acquisition
-
Source Parameters: Capillary voltage 3.5 kV, Desolvation Temp 350°C.
-
Ramped Collision Energy (CE): Acquire data using a CE ramp from 10 eV to 40 eV.
-
Causality: A CE ramp is the definitive method for distinguishing the isocyanide from the nitrile. At 15 eV, the 6-isocyanoquinoline precursor (m/z 155.06) will be >80% depleted into the m/z 128.05 fragment. Conversely, the 6-cyanoquinoline precursor will remain >90% intact at this energy.
Data Interpretation & Troubleshooting
-
Differentiating Positional Isomers (6- vs. 8-Isocyanoquinoline): While both will readily lose HCN at low CE, the 8-isomer often presents a distinct co-eluting peak at m/z 173.07 ([M+H₂O+H]⁺). This is not an impurity, but an artifact of in-source or on-column hydration. The 6-isomer is sterically isolated from the quinoline nitrogen and exhibits significantly higher hydrolytic stability. If you observe an intense m/z 173.07 signal in a putative 6-isocyanoquinoline sample, suspect 8-isomer contamination or severe sample degradation.
-
Validating Nitrile Stability: If analyzing a reaction mixture where an isocyanide is converted to a nitrile, use the m/z 155 → 128 transition at a high CE (e.g., 35 eV) to quantify the nitrile. At this energy, the isocyanide will have completely fragmented into secondary ions (m/z 101.04), eliminating isobaric interference.
References
-
Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry and mass spectrometry Source: RSC Publishing URL:[Link]
-
MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals Source: Vrije Universiteit Amsterdam Research Portal URL:[Link]
-
Isocyanides. III. Electron Impact Study of Aliphatic Isocyanides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
A Comparative Guide to HPLC Method Validation for the Purity Determination of 6-Isocyanoquinoline
A Comparative Guide to HPLC Method Validation for the Purity Determination of 6-Isocyanoquinoline
This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-isocyanoquinoline, a critical intermediate in pharmaceutical synthesis. We will explore the causality behind the methodological choices, present a comprehensive validation package in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against an alternative HPLC approach. All protocols and data are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the quality of this vital compound.
Introduction: The Analytical Challenge of 6-Isocyanoquinoline
6-isocyanoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its unique structure, featuring both a quinoline nucleus and a highly reactive isocyanate functional group, makes it a valuable building block for synthesizing novel therapeutic agents. The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
The analytical determination of 6-isocyanoquinoline purity presents a distinct challenge. The isocyanate group is exceptionally susceptible to nucleophilic attack, particularly by water, leading to rapid degradation.[1] Therefore, an analytical method must not only be precise and accurate but also "stability-indicating." A stability-indicating method is defined as a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[2][3] It must be able to unambiguously separate the intact 6-isocyanoquinoline from its potential process impurities and degradation products.
This guide details the development and validation of a gradient Reverse-Phase HPLC (RP-HPLC) method designed for this purpose and compares it to a simpler, isocratic HPLC method to highlight the importance of methodical selection for complex analytical challenges.
Method Development Strategy: Causality Behind Experimental Choices
The primary objective was to develop a stability-indicating method. This necessitates a chromatographic system capable of resolving the main analyte from a multitude of potential impurities and degradants that might arise under stress conditions.[2][4]
-
Chromatographic Mode (RP-HPLC): Reverse-phase HPLC was selected due to its versatility and suitability for separating moderately polar to nonpolar compounds like 6-isocyanoquinoline. The quinoline core provides significant hydrophobicity, making it well-retained on a nonpolar stationary phase like C18.[5][6]
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[7]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) was chosen as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvent strength for eluting quinoline derivatives.[5] A gradient elution, starting with a higher percentage of water and increasing the percentage of ACN, was chosen. This approach ensures that early-eluting, more polar impurities are well-resolved while also enabling the timely elution of the more hydrophobic 6-isocyanoquinoline and any late-eluting, nonpolar impurities.[4]
-
Detection (UV): The conjugated aromatic system of the quinoline ring is strongly chromophoric, making UV detection a highly sensitive and appropriate choice.[2][4] A photodiode array (PDA) detector was used during development to scan across a range of wavelengths to identify the absorbance maximum and to assess peak purity.
-
Diluent (Anhydrous Acetonitrile): Given the reactivity of the isocyanate group with water, using anhydrous acetonitrile as the sample diluent is critical to prevent on-instrument or in-vial degradation of the analyte before injection.
Comparative Chromatographic Methods
To provide a clear performance benchmark, we compare our proposed gradient method with a more basic isocratic alternative.
| Parameter | Method A: Proposed Gradient RP-HPLC | Method B: Alternative Isocratic RP-HPLC |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile | 60:40 Acetonitrile:Water |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B | Isocratic (Constant Composition) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | PDA Detector at 275 nm | UV Detector at 275 nm |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
HPLC Method Validation Protocol & Comparative Data
The proposed method (Method A) was fully validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[8][9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To prove this, forced degradation studies were conducted on 6-isocyanoquinoline to intentionally generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of 6-isocyanoquinoline in 1 mL ACN. Add 9 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH before dilution.
-
Base Hydrolysis: Dissolve 10 mg of 6-isocyanoquinoline in 1 mL ACN. Add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before dilution.
-
Oxidative Degradation: Dissolve 10 mg of 6-isocyanoquinoline in 10 mL of 6% Hydrogen Peroxide. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place 10 mg of solid 6-isocyanoquinoline in a 105°C oven for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose a solution of 6-isocyanoquinoline (1 mg/mL in ACN) to UV light (254 nm) for 24 hours.
Results: Method A successfully separated the intact 6-isocyanoquinoline peak from all degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions. The PDA detector confirmed peak purity, demonstrating the stability-indicating nature of the method. In contrast, Method B showed significant co-elution between the main peak and a major degradant from the base hydrolysis condition, rendering it unsuitable as a stability-indicating method.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[11]
Experimental Protocol: Linearity
-
Prepare a stock solution of 6-isocyanoquinoline reference standard (1000 µg/mL) in anhydrous ACN.
-
Perform serial dilutions to prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept using linear regression analysis.
Comparative Data: Linearity
| Parameter | Method A: Proposed Gradient RP-HPLC | Method B: Alternative Isocratic RP-HPLC | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration |
| Correlation (r²) | 0.9998 | 0.9991 | r² ≥ 0.999 |
| Y-intercept | Minimal, close to origin | Minimal, close to origin | Not significant |
Method A demonstrates superior linearity with a higher correlation coefficient, indicating a better fit of the data to the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is determined by recovery studies.
Experimental Protocol: Accuracy (Spiking Method)
-
Prepare a sample matrix containing all formulation components except the analyte (placebo).
-
Spike the placebo with known amounts of 6-isocyanoquinoline reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Comparative Data: Accuracy
| Spike Level | Method A: % Recovery (Mean ± RSD%) | Method B: % Recovery (Mean ± RSD%) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 97.2% ± 1.5% | 98.0% - 102.0% |
| 100% | 100.3% ± 0.6% | 98.5% ± 1.2% | 98.0% - 102.0% |
| 120% | 101.1% ± 0.7% | 103.1% ± 1.8% | 98.0% - 102.0% |
Method A shows excellent accuracy, with all recovery values falling well within the standard 98-102% acceptance criteria. Method B struggles at the lower concentration and shows higher variability, with one result falling outside the acceptance range.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is assessed at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within a laboratory (different days, different analysts, different equipment).
Comparative Data: Precision
| Parameter | Method A: RSD% | Method B: RSD% | Acceptance Criteria |
| Repeatability (n=6) | 0.75% | 1.65% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.10% | 2.45% | RSD ≤ 2.0% |
Method A is highly precise, with low Relative Standard Deviation (RSD) for both repeatability and intermediate precision. Method B shows acceptable repeatability but fails the acceptance criteria for intermediate precision, indicating it is less reliable over time or between analysts.
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
Comparative Data: LOD & LOQ
| Parameter | Method A | Method B |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
The superior signal-to-noise ratio achieved with the gradient method results in significantly lower (better) LOD and LOQ values, making Method A far more suitable for trace impurity analysis.
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12]
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Parameters to vary: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (±2% organic).
-
Analyze a standard solution under each condition and assess the impact on system suitability parameters (e.g., peak asymmetry, resolution).
Results: Method A showed no significant changes in system suitability parameters when subjected to minor variations, with peak resolution between the main analyte and its closest impurity remaining >2.0 under all conditions. Method B, however, showed a significant decrease in resolution when the flow rate was increased, indicating it is less robust.
Visualizing the Validation Workflow
A structured workflow is essential for a successful method validation campaign.
Caption: HPLC Method Validation Workflow from Development to Routine Use.
The Interrelationship of Validation Parameters
The core validation parameters are logically interconnected, defining the method's reliable operating space.
Caption: Interdependence of Core Validation Parameters.
Conclusion and Recommendation
This guide demonstrates a comprehensive approach to validating an HPLC method for the purity determination of the chemically sensitive compound, 6-isocyanoquinoline. The comparative data unequivocally shows the superiority of the Proposed Gradient RP-HPLC Method (Method A) over the isocratic alternative.
-
Method A is truly stability-indicating , capable of resolving the active compound from its degradation products, a critical requirement for purity and stability testing.[2][7]
-
It exhibits superior accuracy, precision, and linearity , ensuring reliable and trustworthy results.[12]
-
Its lower LOD and LOQ make it suitable for detecting and quantifying trace-level impurities.
-
Its demonstrated robustness ensures consistent performance during routine use.
For any laboratory involved in the synthesis, quality control, or development of 6-isocyanoquinoline or related compounds, the adoption of a fully validated, stability-indicating gradient HPLC method is not just recommended; it is essential for ensuring data integrity and product quality in line with global regulatory expectations.[8][13][14]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- ProPharma. (2024).
- Taylor & Francis Online. (2018).
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Journal of Modern Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
- LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- U.S. Food and Drug Administration. (2020).
- Taylor & Francis Online. (2018).
- European Medicines Agency. (2023).
- International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
- European Medicines Agency. (2024). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA.
- Metrohm. (n.d.).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 2. irjpms.com [irjpms.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. fda.gov [fda.gov]
- 14. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
Safety & Regulatory Compliance
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